molecular formula C11H8N4O2 B14091177 5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 918147-54-3

5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one

Katalognummer: B14091177
CAS-Nummer: 918147-54-3
Molekulargewicht: 228.21 g/mol
InChI-Schlüssel: JBBBUOMWIGAQLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- is a heterocyclic compound that features a fused ring system combining oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate oxazole derivative under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidin-7(6H)-one derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups .

Wissenschaftliche Forschungsanwendungen

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- is unique due to its specific ring structure and the presence of both amino and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

918147-54-3

Molekularformel

C11H8N4O2

Molekulargewicht

228.21 g/mol

IUPAC-Name

5-amino-2-phenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H8N4O2/c12-11-14-8-7(9(16)15-11)17-10(13-8)6-4-2-1-3-5-6/h1-5H,(H3,12,14,15,16)

InChI-Schlüssel

JBBBUOMWIGAQLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)NC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.